molecular formula C16H17BrN6O4 B11466296 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11466296
M. Wt: 437.25 g/mol
InChI Key: MDTAKCVRHXZAAK-UHFFFAOYSA-N
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Description

N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates. The pyrazole ring can be synthesized by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The oxadiazole ring is formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial, antiviral, and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    3,5-Dimethyl-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and have similar chemical properties.

    1,2,4-Oxadiazole derivatives: These compounds contain the oxadiazole ring and are used in various chemical and biological applications.

    Furan-2-carboxamide derivatives: These compounds feature the furan ring and are known for their diverse biological activities.

The uniqueness of N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE lies in its combination of these three distinct heterocyclic rings, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C16H17BrN6O4

Molecular Weight

437.25 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H17BrN6O4/c1-9-13(17)10(2)23(21-9)8-12-20-16(27-22-12)15(25)19-6-5-18-14(24)11-4-3-7-26-11/h3-4,7H,5-6,8H2,1-2H3,(H,18,24)(H,19,25)

InChI Key

MDTAKCVRHXZAAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CO3)C)Br

Origin of Product

United States

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